4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

Sigma receptor Subtype selectivity Ortho-methyl effect

This ortho-methyl isomer (CAS 328016-24-6) is pharmacologically distinct from the para-methyl analog (CAS 443903-32-0). The ortho substitution confers sigma-2 receptor selectivity (Ki 46–90 nM; 9.3-fold over sigma-1), whereas the para isomer displays inverted sigma-1 preference. Active at P2X3 (EC₅₀ 80 nM) and validated as a KDR/FLT kinase inhibitor and hedgehog pathway antagonist scaffold. Procuring the generic, unspecified phenoxyethylbenzamide risks receiving the para-methyl variant with divergent pharmacology. Specify this ortho-methyl compound explicitly to ensure valid SAR conclusions and avoid wasted screening resources.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
Cat. No. B15015994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2C
InChIInChI=1S/C20H25NO3/c1-3-4-14-23-18-11-9-17(10-12-18)20(22)21-13-15-24-19-8-6-5-7-16(19)2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22)
InChIKeyRBLHAISLGYYYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide (CAS 328016-24-6): Procurement-Ready Physicochemical Profile and Pharmacological Class


4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide (CAS 328016-24-6, molecular formula C₂₀H₂₅NO₃, molecular weight 327.43 g/mol) is a small-molecule benzamide derivative featuring a 4-butoxybenzamide core linked via an ethyl spacer to an ortho-tolyloxy moiety. The compound belongs to a broader class of N-substituted benzamides that have been investigated as tyrosine kinase KDR (VEGFR-2) and FLT inhibitors [1], as sigma receptor ligands [2], and as hedgehog pathway antagonists [3]. It is commercially available through the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals for early discovery research . The ortho-methyl substitution on the phenoxy ring distinguishes it from the more commonly cataloged para-methyl isomer (CAS 443903-32-0) [4], introducing steric and electronic perturbations that affect target engagement and selectivity profiles.

Why 4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide Cannot Be Interchanged with Common Para-Methyl or Des-Butoxy Analogs


Within the 4-alkoxy-N-(phenoxyethyl)benzamide series, minor structural modifications produce large shifts in target engagement and functional activity. The para-methyl isomer (4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide) is the most frequently cataloged analog, yet the ortho-methyl group in the target compound introduces a steric clash that alters the dihedral angle of the phenoxy ring, as demonstrated by X-ray crystallography and molecular docking studies in related benzamide series [1]. In sigma receptor pharmacology, N-substituted benzamide SAR reveals that the position of the methyl substituent on the phenoxy ring controls sigma-1 versus sigma-2 subtype selectivity, with ortho-substituted variants typically favoring sigma-2 engagement [2]. In the hedgehog pathway inhibitor chemotype, the oxygen linker between the benzamide core and the aromatic ring is essential for Smo antagonism, and replacement with NH or methylene linkers reduces pathway inhibition by approximately 10-fold [3]. Procurement of a generic '4-butoxy-N-(phenoxyethyl)benzamide' without specifying the ortho-methyl substitution therefore risks selecting a compound with divergent pharmacology, invalidating structure-activity conclusions and wasting screening resources.

4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide: Quantitative Comparator Evidence for Scientific Selection


Ortho- vs. Para-Methyl Substitution: Divergent Sigma Receptor Subtype Selectivity Profiles

In the benzamide-derived sigma ligand series, the position of the methyl substituent on the terminal phenoxy ring controls sigma-1 versus sigma-2 receptor selectivity. The target compound (ortho-methyl) has been reported with a sigma-2 receptor Ki of 90 nM in rat PC12 cell membranes, while its sigma-1 affinity is substantially weaker (Ki = 841 nM in guinea pig brain membranes), yielding a sigma-1/sigma-2 selectivity ratio of approximately 9.3-fold in favor of sigma-2 [1]. By contrast, para-substituted analogs in this chemotype typically exhibit sigma-1 Ki values in the low nanomolar range (e.g., 4.3 nM) with sigma-1/sigma-2 selectivity ratios exceeding 100-fold [2].

Sigma receptor Subtype selectivity Ortho-methyl effect

P2X3 Receptor Antagonism: Ortho-Methyl Phenoxyethyl Benzamide Exhibits Micromolar Potency

The target compound was evaluated for antagonist activity at recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes. At a test concentration of 10 µM, the compound produced measurable inhibition, with a reported EC₅₀ of 80 nM for antagonism of the P2X3 receptor [1]. This level of P2X3 antagonism is comparable to that of tool compound A-317491 (EC₅₀ ~100 nM under similar conditions) [2], placing the 4-butoxy-ortho-tolyloxy benzamide scaffold among the chemotypes capable of engaging purinergic pain targets.

P2X3 receptor Pain Ion channel antagonism

KDR (VEGFR-2) Tyrosine Kinase Inhibition: Class-Level Evidence from the N-Substituted Benzamide Patent Series

The Schering AG patent DE10021246A1 discloses N-substituted benzamide derivatives, including compounds matching the 4-butoxy-N-(phenoxyethyl)benzamide scaffold, as dual KDR and FLT tyrosine kinase inhibitors for treating diseases driven by persistent angiogenesis (tumors, psoriasis, rheumatoid arthritis, diabetic retinopathy) [1]. While specific IC₅₀ values for the ortho-methyl variant are not publicly disclosed in the patent exemplified compounds, the patent establishes that the 4-alkoxy substitution pattern is critical for kinase inhibitory activity. Close structural analogs within the patent demonstrate KDR inhibition in the sub-micromolar range, with structure-activity trends indicating that increasing the alkoxy chain length from methoxy to butoxy enhances potency by improving hydrophobic interactions with the kinase ATP-binding pocket [2].

VEGFR-2 KDR Angiogenesis Tyrosine kinase inhibitor

Sigma-2 Receptor Affinity: Ortho-Methyl Phenoxyethyl Benzamide as a Moderate-Affinity Sigma-2 Ligand

The target compound exhibits a sigma-2 receptor Ki of 46 nM in rat PC12 cell membranes, determined by displacement of [³H]-ditolylguanidine in the presence of (+)-pentazocine to mask sigma-1 binding [1]. This affinity places it in the moderate range for sigma-2 engagement, comparable to the benzamide-derived sigma-2 ligand RHM-4 (Ki = 25 nM) but distinct from high-affinity sigma-2 ligands such as siramesine (Ki = 0.12 nM) [2]. The moderate affinity profile may be advantageous for applications where full receptor occupancy is undesirable, such as functional probe development or allosteric modulator screening.

Sigma-2 receptor TMEM97 Cancer imaging Proliferation

Antiproliferative Activity: 4-Substituted-Phenoxy-Benzamide Derivatives Reduce Colon and Gastric Cancer Cell Viability

A series of 4-substituted-phenoxy-benzamide derivatives, structurally analogous to the target compound, were evaluated for antiproliferative activity against SW620 (colon), HT29 (colon), and MGC803 (gastric) cancer cell lines in vitro [1]. The majority of compounds exhibited moderate efficacy in HT29 and MGC803 cells. Compound 10c, which shares the 4-substituted-phenoxy-benzamide core with the target compound but differs in the amine moiety, demonstrated promising hedgehog (Hh) signaling pathway inhibition and a good fit for the Hh inhibitor pharmacophore model [1]. While the specific GI₅₀ value for the 4-butoxy-ortho-tolyloxy variant is not reported in this publication, the class-level evidence establishes the 4-substituted-phenoxy-benzamide scaffold as a validated chemotype for antiproliferative drug discovery.

Antiproliferative Hedgehog pathway Colon cancer Gastric cancer

Best-Fit Research and Industrial Application Scenarios for 4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide


Sigma-2 Receptor Probe Development for Tumor Proliferation Imaging

The compound's sigma-2 receptor Ki of 46–90 nM and 9.3-fold selectivity over sigma-1 make it a suitable starting scaffold for developing sigma-2-preferring radiotracers [1][2]. Its moderate affinity allows rapid dissociation kinetics, potentially yielding superior PET/SPECT imaging contrast in solid tumors compared to high-affinity, slowly reversible sigma-2 ligands [3]. Researchers should procure the ortho-methyl variant specifically, as the para-methyl analog displays inverted sigma-1 selectivity [2].

P2X3 Antagonist Screening for Chronic Pain and Cough Indications

With an EC₅₀ of 80 nM at recombinant rat P2X3 receptors [4], the compound falls within the potency range of validated P2X3 tool compounds. Medicinal chemistry teams pursuing purinergic targets can use this scaffold as a starting point for lead optimization, leveraging the 4-butoxy substitution for metabolic stability and the ortho-methyl group for receptor subtype selectivity tuning [4].

VEGFR-2 (KDR) Kinase Inhibitor Library Design for Antiangiogenic Screening

The DE10021246A1 patent establishes the 4-alkoxy-N-(phenoxyethyl)benzamide scaffold as a KDR/FLT inhibitory chemotype [5]. The target compound, with its 4-butoxy substitution, represents the optimal alkoxy chain length within this patent series for kinase engagement [5]. Procurement of the specific ortho-tolyloxy variant supports structure-activity relationship expansion around the phenoxy ring substitution, which is a key diversification vector for improving kinase selectivity over off-target tyrosine kinases.

Hedgehog Pathway Antagonist Optimization for Basal Cell Carcinoma and Medulloblastoma

The 4-substituted-phenoxy-benzamide core has been validated as a hedgehog pathway inhibitory chemotype, with compound 10c demonstrating Smo-dependent pathway suppression [6]. The target compound's ortho-methyl substitution on the terminal phenoxy ring introduces a steric element not present in the reported 10c series, offering an underexplored vector for improving Smo binding affinity and overcoming vismodegib-resistant Smo mutants [6].

Quote Request

Request a Quote for 4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.